molecular formula C18H17FN4OS B15041623 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B15041623
M. Wt: 356.4 g/mol
InChI Key: JQQWRGWARNVCJH-RGVLZGJSSA-N
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Description

This compound features a benzimidazole core substituted with an ethyl group at the 1-position and a sulfanyl (-S-) group at the 2-position. The acetohydrazide moiety is linked to a (4-fluorophenyl)methylidene group in the (E)-configuration. Its molecular formula is C₁₉H₁₈FN₅OS, with a molecular weight of 383.45 g/mol. The fluorine atom enhances metabolic stability and bioavailability, while the ethyl group provides moderate steric bulk compared to benzyl or chlorobenzyl analogs .

Properties

Molecular Formula

C18H17FN4OS

Molecular Weight

356.4 g/mol

IUPAC Name

2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H17FN4OS/c1-2-23-16-6-4-3-5-15(16)21-18(23)25-12-17(24)22-20-11-13-7-9-14(19)10-8-13/h3-11H,2,12H2,1H3,(H,22,24)/b20-11+

InChI Key

JQQWRGWARNVCJH-RGVLZGJSSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)F

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide typically involves a multi-step process:

    Formation of the Benzimidazole Ring: The initial step involves the synthesis of the benzimidazole ring. This can be achieved by condensing o-phenylenediamine with ethyl formate under acidic conditions.

    Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group to the benzimidazole ring. This can be done by reacting the benzimidazole derivative with an appropriate thiol reagent under basic conditions.

    Formation of the Hydrazide Moiety: The final step involves the formation of the hydrazide moiety. This can be achieved by reacting the sulfanyl-substituted benzimidazole with hydrazine hydrate and an aldehyde (in this case, 4-fluorobenzaldehyde) under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The hydrazide moiety can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural variations among analogs include:

  • Benzimidazole substituents : Ethyl, benzyl, chlorobenzyl, or methylbenzyl groups.
  • Hydrazide-linked aryl groups: 4-fluorophenyl, 4-biphenylyl, 4-(dimethylamino)phenyl, or 2-methoxyphenyl.
Table 1: Structural and Physicochemical Comparisons
Compound Name Benzimidazole Substituent Aryl Group in Hydrazide Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound 1-Ethyl 4-Fluorophenyl 383.45 Not Reported Enhanced metabolic stability due to fluorine; moderate steric bulk .
2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(4-biphenylyl)ethylidene]acetohydrazide () 1-Benzyl 4-Biphenylyl 497.60 Not Reported Increased lipophilicity; potential for π-π stacking with biphenyl .
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-{(E)-[4-(dimethylamino)phenyl]methylene}acetohydrazide () 4-Chlorobenzyl 4-(Dimethylamino)phenyl 464.97 Not Reported Electron-withdrawing Cl and electron-donating NMe₂ groups; may alter solubility .
N′-[(E)-(4-Fluorophenyl)methylene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide () 4-Methylbenzyl 4-Fluorophenyl 447.52 Not Reported Methyl enhances hydrophobicity; fluorophenyl retains metabolic stability .
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-[(E)-(4-fluorophenyl)methylene]acetohydrazide () 2-Chlorobenzyl 4-Fluorophenyl 442.91 Not Reported Ortho-chloro substituent increases steric hindrance; may affect binding .

Crystallographic and Spectroscopic Characterization

  • X-ray Analysis : The (E)-configuration of the imine group is confirmed via single-crystal X-ray diffraction in analogs ().
  • Spectroscopy :
    • ¹H NMR : Signals for CH₂ (δ 5.05–5.51), aromatic protons (δ 7.24–8.24), and NH (δ 11.79–11.93) are consistent across analogs ().
    • ESI-MS : Molecular ion peaks (e.g., m/z 373.36 for ) validate molecular weights .

Biological Activity

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzimidazole moiety, a sulfanyl group, and a hydrazide functional group, which contribute to its reactivity and interaction with biological targets.

  • Molecular Formula : C18H17N5O3S
  • Molecular Weight : 356.4 g/mol
  • InChI Key : XZBJKYQZQYFZET-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of benzimidazole, including this compound, can inhibit the growth of various cancer cell lines. For instance, similar compounds have demonstrated IC50 values ranging from 4 to 17 μM against A549, HCT116, HepG2, PC-9, and A375 cancer cells .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, potentially interacting with specific enzymes to modulate their activity. This suggests applications in therapeutic contexts for diseases where enzyme dysregulation is a factor.
  • Receptor Modulation : There is evidence that the compound can modulate receptor activity, acting as either an agonist or antagonist. This property is particularly relevant in the development of drugs targeting inflammatory and antimicrobial pathways.

The exact mechanism of action for 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide remains to be fully elucidated. However, its structural features suggest several potential pathways:

  • Binding to Active Sites : The sulfanyl and hydrazide groups may allow the compound to bind effectively to enzyme active sites, inhibiting their function.
  • Modulation of Signaling Pathways : The interaction with receptors could influence signaling pathways involved in cell proliferation and survival.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique features of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide:

Compound NameStructural FeaturesUnique Aspects
4-(1H-benzimidazol-2-yl)sulfanylbenzaldehydeContains a benzimidazole and sulfanyl groupLacks the hydrazide functionality
2-(trifluoromethyl)phenylmethylideneacetohydrazideSimilar hydrazide structure but with trifluoromethyl substitutionDifferent electronic properties due to trifluoromethyl group
N-(E)-(4-fluorophenyl)methyleneamino derivativesSimilar phenylmethylidene moietyVariations in substituents lead to different reactivity profiles

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide:

  • Antitumor Studies : A study on acetohydrazone derivatives found that certain compounds exhibited significant antitumor activity against various cancer cell lines, suggesting that modifications in the benzimidazole framework can enhance biological efficacy .
  • Enzyme Interaction Studies : Research has indicated that similar compounds can inhibit specific enzymes involved in metabolic pathways, further supporting the hypothesis that this compound may also possess enzyme inhibitory properties.

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